

Application Notes and Protocols for Radiolabeled N-Lactoyl-Leucine in Tracer Studies

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Compound of Interest

Compound Name: *N*-Lactoyl-Leucine

Cat. No.: B6614556

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Introduction to N-Lactoyl-Leucine

N-Lactoyl-Leucine is an N-acyl amino acid, a class of metabolites formed through the amide linkage of lactic acid and an amino acid, in this case, leucine.^[1] These molecules have garnered significant interest in metabolic research. In mammalian systems, **N-Lactoyl-Leucine** is endogenously synthesized by the enzyme Cytosolic Nonspecific Dipeptidase 2 (CNDP2) in a reversible reaction involving lactate and leucine.^{[1][2]} This synthesis is an example of reverse proteolysis, where a peptide bond is formed rather than cleaved.^[1] The breakdown of **N-Lactoyl-Leucine** back into lactate and leucine is also catalyzed by CNDP2.^{[1][3]}

The use of radiolabeled **N-Lactoyl-Leucine** provides a powerful tool for researchers to investigate its metabolic fate, transport, and role in various physiological and pathological states. Tracer studies with radiolabeled **N-Lactoyl-Leucine** can elucidate its uptake by cells, its distribution in different tissues, and its conversion to other metabolites.

Key Applications of Radiolabeled N-Lactoyl-Leucine

- Metabolic Pathway Analysis: Tracer studies with radiolabeled **N-Lactoyl-Leucine** can confirm its intracellular hydrolysis to leucine and lactate and track the subsequent

incorporation of the radiolabel into downstream metabolic pathways, such as protein synthesis or the citric acid cycle.

- Enzyme Kinetics and Inhibition: Radiolabeled substrates are essential for determining the kinetic parameters of enzymes involved in **N-Lactoyl-Leucine** metabolism, such as CNDP2. They are also invaluable for screening and characterizing potential inhibitors of these enzymes.
- Cellular Uptake and Transport Studies: By using radiolabeled **N-Lactoyl-Leucine**, researchers can quantify its transport across cell membranes and identify specific transporters that may be involved.[3]
- Pharmacokinetics and Biodistribution: In vivo tracer studies in animal models using radiolabeled **N-Lactoyl-Leucine** can determine its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for drug development.
- Biomarker Research: As **N-Lactoyl-Leucine** levels are associated with conditions like mitochondrial disorders and exercise response, tracer studies can help to understand the dynamics of this biomarker in disease models.

Data Presentation

Table 1: Solubility of Leucine vs. N-Lactoyl-Leucine

Compound	pH	Temperature (°C)	Solubility (g/kg)	Reference
Leucine	6.0	25	22.1	[3]
N-Lactoyl-Leucine Sodium Salt	6.7	25	689.2	[3]

Table 2: Representative Kinetic Parameters for CNDP2

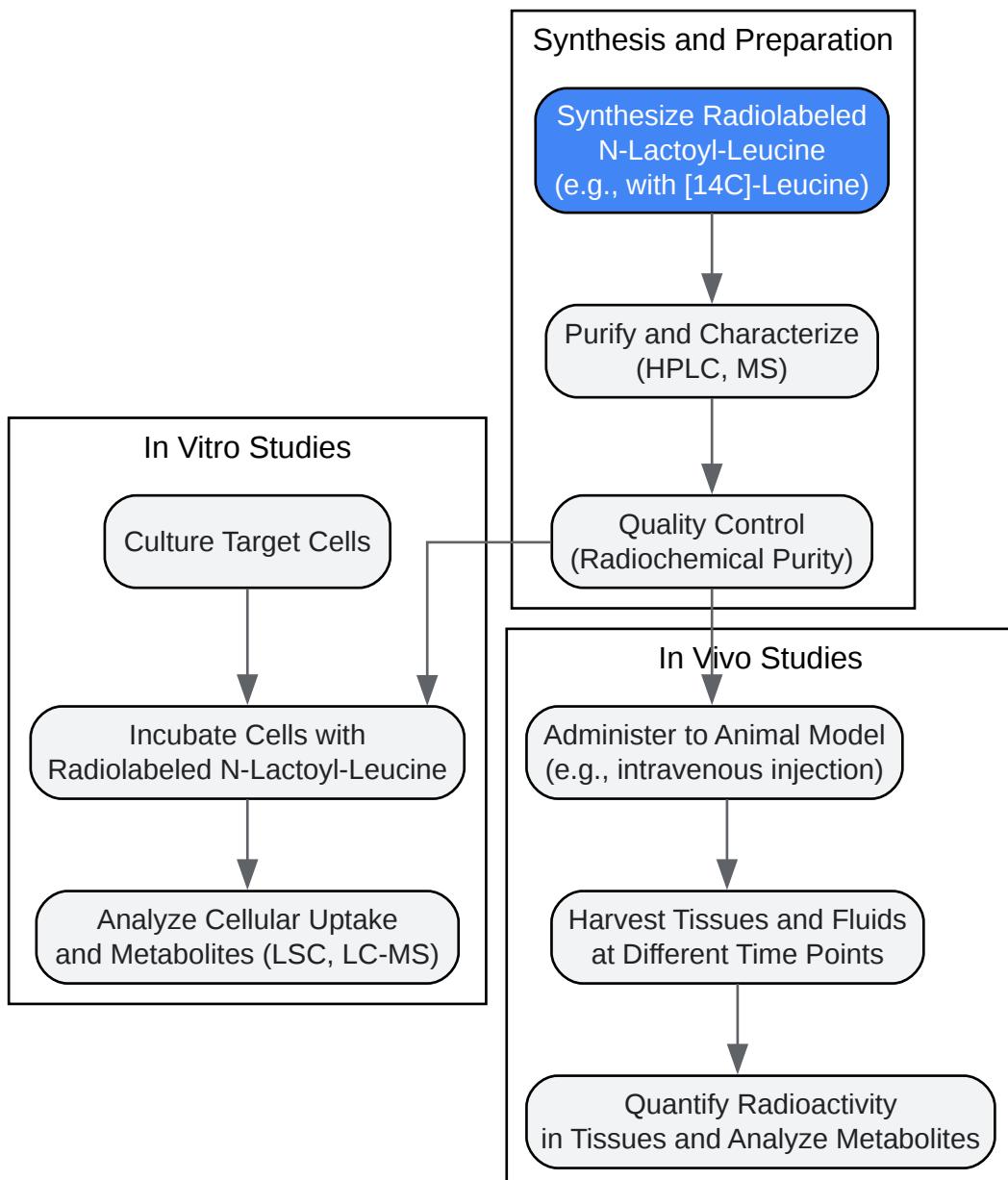
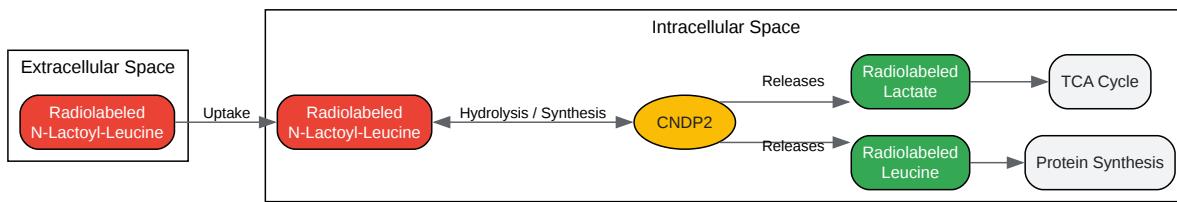
Substrate	K _m (mM)	V _{max} (nM/min/mg)	Notes	Reference
Lactate (for N-Lactoyl-Phenylalanine synthesis)	33.4	62.7	Data for a related N-Lactoyl amino acid synthesis.	[1]

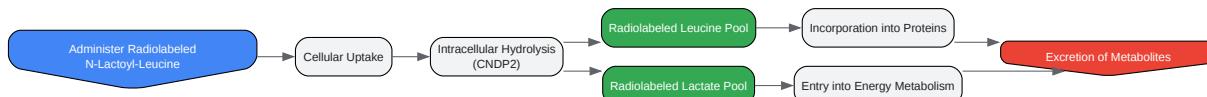
Table 3: Representative Data from an In Vitro CNDP2-mediated Cleavage Assay

Time (hours)	N-Lactoyl-Leucine Remaining (%)	Leucine Formed (nmol)	Lactate Formed (nmol)
0	100	0	0
1	75	250	250
2	55	450	450
4	30	700	700
6	15	850	850
8	15	850	850

Note: This table presents hypothetical data based on the finding that the CNDP2-mediated cleavage of N-Lactoyl-Leucine reaches saturation after 6 hours of incubation.[3] The initial amount of N-Lactoyl-Leucine is assumed to be 1 μ mol.

Signaling Pathways and Experimental Workflows



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